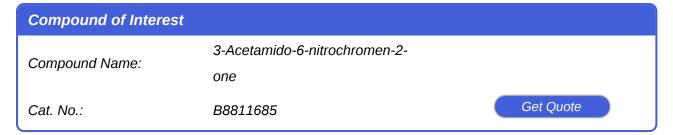


3-Acetamido-6-nitrochromen-2-one chemical structure and properties

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An In-depth Technical Guide to 3-Acetamido-6-nitrochromen-2-one

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3-Acetamido-6-nitrochromen-2-one, a derivative of coumarin. The information is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identity

3-Acetamido-6-nitrochromen-2-one is a synthetic organic compound belonging to the chromen-2-one (coumarin) class.[1] Its core structure is a benzopyrone, which is substituted with an acetamido group at position 3 and a nitro group at position 6.[1] The presence of the electron-withdrawing nitro group and the acetamido group significantly influences the molecule's electronic properties, reactivity, and biological potential.[1]

Table 1: Chemical Identifiers and Properties



| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | N-(6-nitro-2-oxochromen- 3-yl)acetamide | [1] |
| CAS Number | 787-63-3 | [1] |
| Molecular Formula | C11H8N2O5 | [1] |
| Molecular Weight | 248.19 g/mol [1] | |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=CC(= C2)INVALID-LINK [O-])OC1=O | [1] |

| InChi Key | XFJUNGZIABENHT-UHFFFAOYSA-N |[1] |

Physicochemical and Spectroscopic Properties

While comprehensive crystallographic data for this specific compound is not publicly available, analysis of analogous structures provides insight into its geometry. The core chromen-2-one scaffold is expected to be nearly planar.[1]

Table 2: 1H-NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|-----------------|-------------------------|---------------------------------------|-----------|
| Acetamido (CH₃) | 2.15-2.20 | Singlet | [1] |
| Acetamido (NH) | 8.30-8.50 | Broad Peak | [1] |
| H-5 | 7.85–7.90 | Doublet (J = 8.5 Hz) | [1] |
| H-7 | 7.45–7.50 | Doublet of doublets (J = 8.5, 2.0 Hz) | [1] |

| H-8 | 7.95-8.00 | Doublet (J = 2.0 Hz) |[1] |

Chemical Reactivity and Synthesis

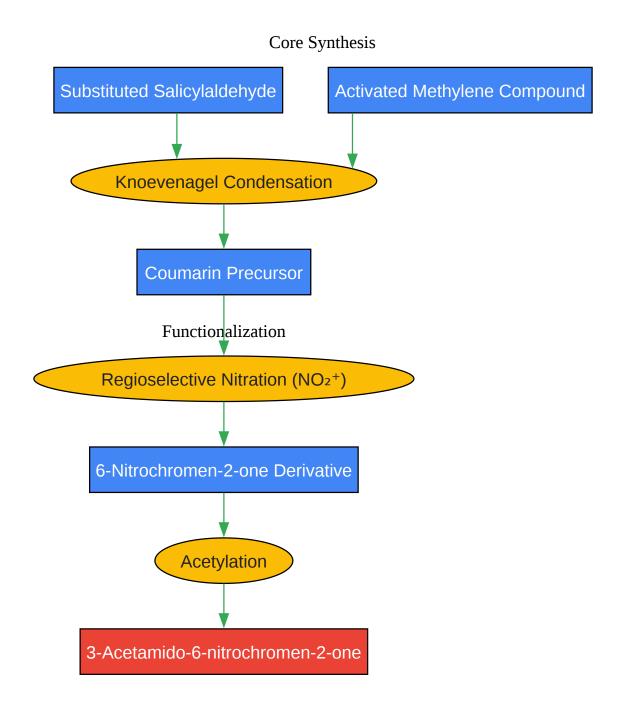


The compound's reactivity is dictated by its functional groups. The acetamido group can undergo condensation reactions, while the electron-withdrawing nitro group facilitates nucleophilic substitution on the aromatic ring and can be reduced to an amine, altering the compound's properties.[1]

Synthetic Pathway Overview

The synthesis of **3-Acetamido-6-nitrochromen-2-one** is a multi-step process. A common strategy involves the formation of the coumarin core, followed by regioselective nitration and the introduction of the acetamido group.[1] Microwave-assisted methods have been shown to improve yields and reduce reaction times for the synthesis of related coumarin derivatives.[1]





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Caption: General synthetic workflow for **3-Acetamido-6-nitrochromen-2-one**.

Experimental Protocol: Representative Synthesis



The following is a representative protocol based on established methodologies for synthesizing substituted coumarins.[1]

Step 1: Synthesis of 3-Amino-6-nitrochromen-2-one (Precursor)

- Reaction Setup: In a round-bottom flask, dissolve 5-nitrosalicylaldehyde (1 eq.) and N-acetylglycine (1.2 eq.) in acetic anhydride (5 mL per gram of aldehyde).
- Catalyst Addition: Add anhydrous sodium acetate (0.8 eq.) as a catalyst.
- Reaction: Heat the mixture under reflux at 140-150°C for 4-6 hours with constant stirring.
- Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
- Isolation: The precipitated solid is filtered, washed thoroughly with water to remove impurities, and dried.
- Purification: Recrystallize the crude product from ethanol or acetic acid to yield the 3acetamido-6-nitrochromen-2-one.

Step 2: Characterization

• The final product's identity and purity should be confirmed using techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Biological Activity and Potential Applications Antitumor Activity

Derivatives of chromen-2-one are recognized for their wide range of pharmacological effects, including significant antitumor properties.[1][2] Research has indicated that compounds from this class show promising activity against liver carcinoma cell lines, such as HEPG2-1.[1][2][3] While specific IC $_{50}$ values for **3-Acetamido-6-nitrochromen-2-one** are not available in the cited literature, related brominated coumarin derivatives have demonstrated potent activity, with IC $_{50}$ values as low as 2.70 μ M against HEPG2-1 cells.[2][3] This suggests that **3-Acetamido-6-**

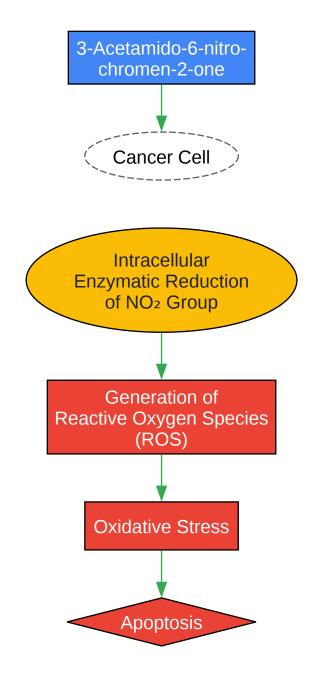


nitrochromen-2-one may serve as a valuable lead compound for the development of novel anticancer agents.[1]

Proposed Mechanism of Action

The biological activity of many nitroaromatic compounds is linked to the nitro group, which can act as both a pharmacophore and a toxicophore.[4] Inside a cell, the nitro group can undergo enzymatic reduction, leading to the formation of nitro radical anions and other reactive oxygen species (ROS).[4] This surge in oxidative stress can disrupt cellular functions and ultimately trigger apoptosis (programmed cell death), contributing to the compound's cytotoxic effects against cancer cells.[4]





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Caption: Hypothetical signaling pathway for nitro-coumarin induced cytotoxicity.

Other Potential Applications

Beyond oncology, this class of compounds has potential applications in other areas:

 Antimicrobial Agents: The nitro group is a key feature in many antimicrobial drugs, suggesting potential activity against bacteria or fungi.[4]



 Chemical Research: Its defined structure makes it a useful tool for studying reaction mechanisms and developing novel synthetic methods.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method to evaluate the antitumor activity of a compound against a cancer cell line like HEPG2-1.

- Cell Culture: Culture HEPG2-1 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well
 and allow them to adhere for 24 hours.
- Compound Treatment: Prepare serial dilutions of 3-Acetamido-6-nitrochromen-2-one in the culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a wavelength of approximately
 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) can be determined by plotting a dose-response curve.



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